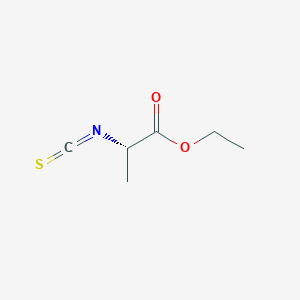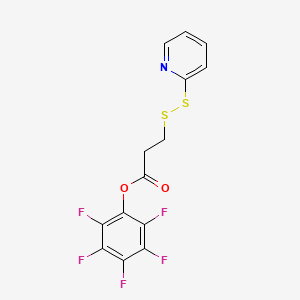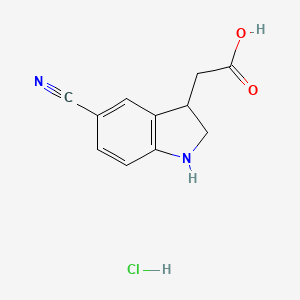![molecular formula C24H15Cl2NO2 B2434045 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1449373-00-5](/img/structure/B2434045.png)
6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic molecule with potential applications across various scientific fields. This compound’s unique structure combines chloro and phenyl groups, making it a valuable subject for research in chemistry, biology, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: To prepare 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one, various synthetic routes can be employed. One common approach involves the condensation of 6-chloro-2-phenylquinoline-4-carbaldehyde with 3-(2-chlorophenyl)acrylic acid under acidic conditions. This reaction typically requires a solvent like ethanol and a catalyst such as sulfuric acid to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction parameters for large-scale synthesis. This includes temperature control, choice of solvent, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or for further study.
Common Reagents and Conditions: Common reagents for oxidation include potassium permanganate or chromium trioxide, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve halogenated reagents and conditions tailored to maintain the integrity of the quinoline core structure.
Major Products: The major products formed from these reactions depend on the conditions and reagents used For instance, oxidation may yield corresponding quinoline N-oxides, while reduction could lead to fully saturated derivatives
科学研究应用
Chemistry: In chemistry, 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is studied for its electronic properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Biologically, this compound is explored for its interactions with enzymes and receptors, making it a candidate for drug discovery and development. Its structural analogs can serve as lead compounds in the synthesis of new pharmaceuticals.
Medicine: In medicine, the compound's potential therapeutic properties are of interest. It may exhibit activity against certain diseases, including cancer or infectious diseases, due to its ability to interact with biological targets at the molecular level.
Industry: Industrially, this compound can be used in the manufacture of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or chemical effect.
相似化合物的比较
6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can be compared with similar compounds like other quinoline derivatives, which also exhibit diverse biological and chemical properties. Similar compounds include:
4-phenylquinolin-2-one
6-chloro-4-phenylquinolin-2-one
3-(2-chlorophenyl)acrylic acid derivatives
These compounds share structural similarities but differ in their specific substituents, leading to unique properties and applications
属性
IUPAC Name |
6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-10,13,17-18,20,22-23H,11-12,14H2,(H,27,29)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVYVJAJSLMSRS-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2433964.png)
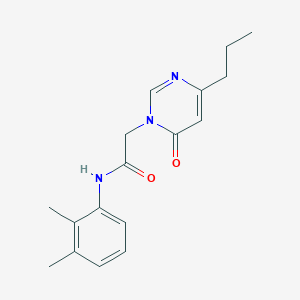
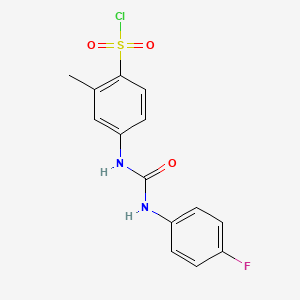
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2433971.png)
![2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/structure/B2433972.png)
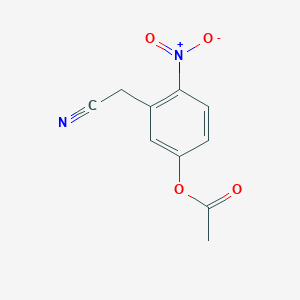
![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)
![1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2433978.png)
![3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2433980.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2433981.png)
